molecular formula C11H8ClFN4 B1414583 5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197063-20-8

5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1414583
CAS No.: 2197063-20-8
M. Wt: 250.66 g/mol
InChI Key: UMTZTNUFAHUYPZ-UHFFFAOYSA-N
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Description

5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a chloro-fluorophenyl group, a methyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters.

    Introduction of the chloro-fluorophenyl group: This step involves the substitution reaction of the pyrazole ring with 4-chloro-2-fluorobenzonitrile under basic conditions.

    Amination: The nitrile group on the pyrazole ring is converted to an amino group through a reduction reaction, often using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of greener solvents and reagents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used as a probe to study various biological processes due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(4-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring in 5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile imparts unique electronic properties that can enhance its biological activity and stability compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

5-amino-1-(4-chloro-2-fluorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN4/c1-6-8(5-14)11(15)17(16-6)10-3-2-7(12)4-9(10)13/h2-4H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTZTNUFAHUYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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